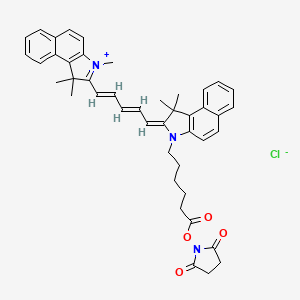

Cyanine5.5 NHS-ester (673/707nm)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyanine5.5 NHS-ester (673/707nm) is a far-red/near-infrared emitting fluorescent dye. It is commonly used for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is particularly valuable in fluorescence measurements where background fluorescence is a concern, and it is also suitable for in vivo near-infrared imaging experiments .

Mecanismo De Acción

Target of Action

Cyanine5.5 NHS-ester, also known as 2-(5-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride, primarily targets amino-groups in peptides, proteins, and oligonucleotides . These targets play a crucial role in various biological processes, including cell signaling, protein synthesis, and DNA replication.

Mode of Action

The compound is an amine-reactive dye . It interacts with its targets by labeling the amino-groups in peptides, proteins, and oligonucleotides . This interaction results in the formation of a covalent bond between the dye and the target molecule, allowing the target to be visualized using fluorescence measurements .

Pharmacokinetics

Cyanine5.5 NHS-ester is soluble in organic solvents such as DMSO, DMF, and dichloromethane, but it is practically insoluble in water . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially limiting its bioavailability in aqueous environments such as the bloodstream or cytosol.

Result of Action

The primary result of Cyanine5.5 NHS-ester’s action is the fluorescent labeling of target molecules . This allows for the visualization of these molecules in biological systems, aiding in research and diagnostic applications. The compound emits far-red / near-infrared fluorescence, making it ideal for measurements where background fluorescence is a concern .

Action Environment

The action, efficacy, and stability of Cyanine5.5 NHS-ester can be influenced by various environmental factors. Its solubility characteristics mean that it may be more effective in organic or lipid-rich environments, and less so in aqueous environments . Additionally, its fluorescent properties may be affected by the local pH, temperature, and the presence of other fluorescent or light-absorbing substances.

Análisis Bioquímico

Biochemical Properties

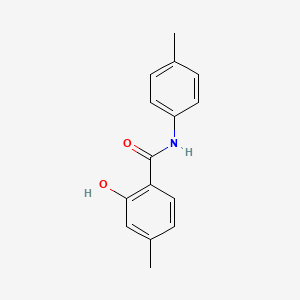

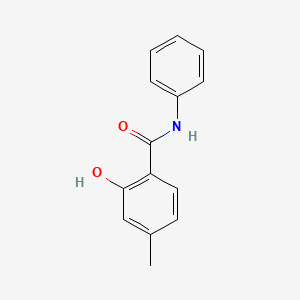

Cyanine5.5 NHS-ester (673/707nm) is an amine-reactive dye, meaning it can form covalent bonds with amino groups, typically found in proteins and peptides . This property allows it to interact with a wide range of biomolecules, enabling its use in various biochemical reactions. The nature of these interactions is typically covalent bonding, resulting in the formation of stable dye-biomolecule conjugates .

Cellular Effects

The Cyanine5.5 NHS-ester (673/707nm) dye is primarily used for labeling biomolecules, which can then be tracked or quantified in cellular processes . Its far-red / near-infrared emission spectrum allows it to be used in fluorescence measurements where background fluorescence is a concern

Molecular Mechanism

The molecular mechanism of Cyanine5.5 NHS-ester (673/707nm) primarily involves its reaction with amino groups in biomolecules . The NHS-ester group in the dye reacts with primary amines in proteins or peptides to form stable amide bonds, with the release of N-hydroxysuccinimide . This reaction is commonly used for labeling proteins and other amine-containing biomolecules with the dye.

Temporal Effects in Laboratory Settings

The stability and degradation of Cyanine5.5 NHS-ester (673/707nm) in laboratory settings are crucial for its effective use. It is soluble in organic solvents (DMSO, DMF, dichloromethane), but practically insoluble in water . It is recommended to prepare and use solutions on the same day, and any stock solutions should be stored as aliquots in tightly sealed vials at -20°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

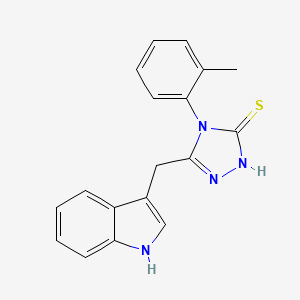

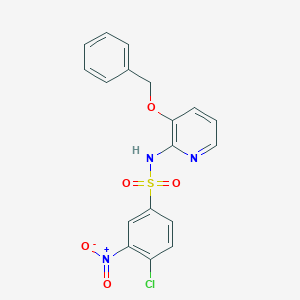

Cyanine5.5 NHS-ester is synthesized through a series of chemical reactions involving the formation of the cyanine dye structure followed by the introduction of the N-hydroxysuccinimide (NHS) ester group. The synthetic route typically involves the condensation of indole derivatives with a pentadienyl group to form the cyanine dye core. The NHS ester group is then introduced through a reaction with N-hydroxysuccinimide and a suitable activating agent such as dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of Cyanine5.5 NHS-ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is purified using techniques such as column chromatography and recrystallization to achieve a purity of over 95% .

Análisis De Reacciones Químicas

Types of Reactions

Cyanine5.5 NHS-ester primarily undergoes substitution reactions due to the presence of the reactive NHS ester group. This group reacts with primary amines to form stable amide bonds, making it an excellent reagent for labeling proteins and other biomolecules .

Common Reagents and Conditions

The common reagents used in reactions with Cyanine5.5 NHS-ester include primary amines, which are typically found in peptides, proteins, and oligonucleotides. The reactions are usually carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions to preserve the integrity of the biomolecules .

Major Products Formed

The major products formed from reactions with Cyanine5.5 NHS-ester are amide-linked conjugates of the dye with the target biomolecule. These conjugates retain the fluorescent properties of the dye, making them useful for various imaging and analytical applications .

Aplicaciones Científicas De Investigación

Cyanine5.5 NHS-ester has a wide range of applications in scientific research:

Chemistry: Used for labeling and detecting specific molecules in complex mixtures.

Biology: Employed in fluorescence microscopy and flow cytometry to study cellular processes and protein interactions.

Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.

Industry: Applied in the development of biosensors and other analytical devices.

Comparación Con Compuestos Similares

Cyanine5.5 NHS-ester is similar to other cyanine dyes such as Cyanine3 and Cyanine7, which also have NHS ester groups for labeling purposes. Cyanine5.5 NHS-ester is unique in its emission wavelength, making it particularly suitable for applications requiring far-red/near-infrared fluorescence. This reduces background fluorescence and allows for deeper tissue imaging in vivo .

List of Similar Compounds

- Cyanine3 NHS-ester

- Cyanine7 NHS-ester

- Alexa Fluor 647 NHS-ester

- DyLight 650 NHS-ester

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H46N3O4.ClH/c1-43(2)36(45(5)34-25-23-30-16-11-13-18-32(30)41(34)43)20-8-6-9-21-37-44(3,4)42-33-19-14-12-17-31(33)24-26-35(42)46(37)29-15-7-10-22-40(50)51-47-38(48)27-28-39(47)49;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27-29H2,1-5H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLMDNMICOSZPR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H46ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide](/img/structure/B6363631.png)